![molecular formula C16H18O2 B3075915 [2-(4-Isopropylphenoxy)phenyl]methanol CAS No. 1037140-80-9](/img/structure/B3075915.png)
[2-(4-Isopropylphenoxy)phenyl]methanol
Übersicht
Beschreibung
“[2-(4-Isopropylphenoxy)phenyl]methanol” is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.31 . It is categorized under the class of organic compounds known as phenols, which are aromatic compounds containing a phenolic group .
Molecular Structure Analysis
The molecular structure of “[2-(4-Isopropylphenoxy)phenyl]methanol” consists of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more specific data such as NMR or X-ray crystallography results, which are not available in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(4-Isopropylphenoxy)phenyl]methanol” include its molecular weight (242.31) and molecular formula (C16H18O2) . Other properties such as melting point, boiling point, and density were not specified in the sources I found.
Wissenschaftliche Forschungsanwendungen
Methanol as a Chemical Marker in Transformer Insulating Oil
J. Jalbert et al. (2019) discuss the application of methanol as a chemical marker for assessing solid insulation condition in power transformers. Methanol, identified during thermal ageing tests with oil-immersed insulating papers, serves as an indicator of cellulosic solid insulation ageing in transformer mineral oil. This utility in monitoring degradation highlights methanol's significance beyond its conventional uses, suggesting potential for broader applications in power system maintenance and reliability (Jalbert et al., 2019).
Methanol in Hydrogen Production
G. García et al. (2021) review hydrogen production from methanol, emphasizing its role as a liquid hydrogen carrier. The paper compares current production pathways, focusing on methanol steam reforming and the development of catalysts and reactor technologies. This research supports methanol's potential in fostering a hydrogen-methanol economy, contributing to sustainable energy solutions (García et al., 2021).
Methanol in Liquid-Phase Methanol Synthesis
A. Cybulski (1994) explores methanol's application in liquid-phase synthesis, particularly as a peaking fuel in coal gasification combined cycle power stations. The review highlights methanol's versatility as a clean-burning fuel, offering insights into its potential uses in energy production and as a primary transportation fuel or additive (Cybulski, 1994).
Methanol as a Fixative in Histology
Holde Puchtler et al. (1970) detail methanol's application in histology as part of the methacarn (methanol-Carnoy) fixation process. This use demonstrates methanol's ability to preserve helical proteins in myofibrils and collagen while significantly altering the conformations of globular proteins and DNA, contributing to advancements in microscopic analysis and biomedical research (Puchtler et al., 1970).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(4-propan-2-ylphenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHXAYSSJOHUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Isopropylphenoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




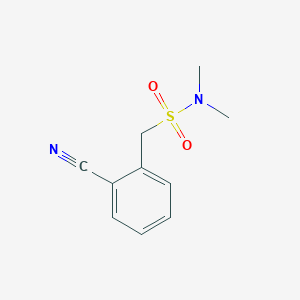

![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)

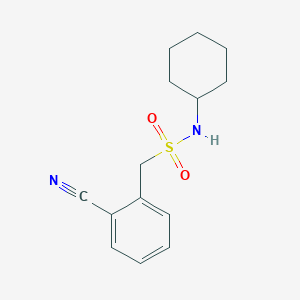

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

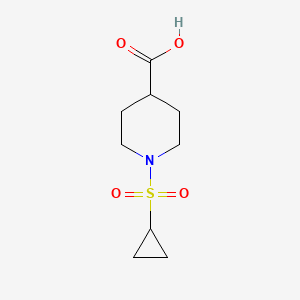
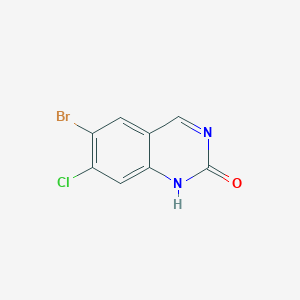
![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
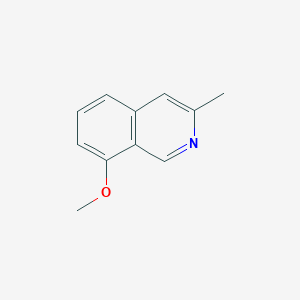
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)